4-(Bromomethyl)-1,2-dimethoxybenzene
Overview
Description
4-(Bromomethyl)-1,2-dimethoxybenzene, more commonly known as BMDB, is an organic compound belonging to the class of aromatic compounds known as phenyl ethers. BMDB is a colorless solid that is soluble in organic solvents and has a low boiling point. It is used in a variety of applications in both organic and inorganic chemistry, including synthesis of pharmaceuticals, materials science, and analytical chemistry. BMDB is also used as a reagent in reactions such as the Suzuki–Miyaura cross-coupling reaction.
Scientific Research Applications
-
- Application Summary : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves reactions with 2H-tetrazole and potassium hydroxide .
- Results or Outcomes : The outcomes of these reactions are the synthesis of ligands and the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
-
Synthesis of poly (styrene-b-methyl methacrylate) block copolymers
- Application Summary : This research involves the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
- Method of Application : The method involves the use of 4-bromomethyl benzoyl chloride, which was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results or Outcomes : The outcomes of this research are the successful synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
-
Methyl 4-(bromomethyl)benzoate
- Application Summary : This compound is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of this compound as a catalyst .
- Results or Outcomes : The outcomes of these reactions are the synthesis of potential anti-HIV agents and aldose reductase inhibitors .
-
Synthesis of 4-methoxymethylbenzoic acid
- Application Summary : This compound is used in the synthesis of (E)-β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .
- Method of Application : The reaction involves sodium p-toluenesulfinate and styrene in methanol, with iodine added slowly. The reaction turns white indicating the consumption of iodine upon addition onto styrene .
- Results or Outcomes : The outcomes of these reactions are the synthesis of (E)-β-tosylstyrene .
-
- Application Summary : Bromothymol blue is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results or Outcomes : The outcomes of these applications are the measurement of pH and the detection of carbonic acid .
-
- Application Summary : This compound acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent. Further, it is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of this compound as an intermediate .
- Results or Outcomes : The outcomes of these reactions are the synthesis of eprosartan and temoporfin .
-
Hypercrosslinked porous polymer materials
- Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest. They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Method of Application : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
- Results or Outcomes : The outcomes of these applications are the synthesis of hypercrosslinked polymers with customized micromorphology and functionalities .
-
Bromination reactions with hydrogen bromide
- Application Summary : This research focuses on using hydrogen bromide in the bromomethylation of alcohols and phenols, as well as in the bromomethylation of aromatic rings .
- Method of Application : After suspending paraformaldehyde in an alcohol, ortho-bromomethylation occurs by passing dried hydrogen bromide through, resulting in high yields of the corresponding bromomethyl ether .
- Results or Outcomes : The outcomes of these reactions are the synthesis of bromomethyl ethers .
-
4-Chlorobutyl (bromomethyl) ether
- Application Summary : This reagent enables aromatic hydrocarbons to readily undergo bromomethylation in the presence of Lewis acid catalysts, such as zinc bromide, SnCl4, and titanium tetrachloride .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of this compound as a catalyst .
- Results or Outcomes : The outcomes of these reactions are the synthesis of bromomethylated aromatic hydrocarbons .
properties
IUPAC Name |
4-(bromomethyl)-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPSLMUFDIXDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447721 | |
Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1,2-dimethoxybenzene | |
CAS RN |
21852-32-4 | |
Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.